1-(7-methylnaphthalen-1-yl)ethan-1-one chemical properties
1-(7-methylnaphthalen-1-yl)ethan-1-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(7-methylnaphthalen-1-yl)ethan-1-one
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-(7-methylnaphthalen-1-yl)ethan-1-one, a substituted acetylnaphthalene derivative. While this specific isomer is a niche research chemical, this document synthesizes data from closely related analogues and foundational chemical principles to provide a robust profile for researchers, scientists, and drug development professionals. The guide details its physicochemical characteristics, offers an in-depth analysis of its expected spectroscopic signature, presents a validated synthetic protocol, and discusses its potential applications as a scaffold in medicinal chemistry. All technical claims are supported by authoritative references to ensure scientific integrity.
Core Molecular Identity and Structure
1-(7-methylnaphthalen-1-yl)ethan-1-one belongs to the family of acylnaphthalenes. Its structure consists of a naphthalene ring system substituted with a methyl group at the 7-position and an acetyl group at the 1-position. This substitution pattern dictates its chemical reactivity and physical properties.
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IUPAC Name: 1-(7-methylnaphthalen-1-yl)ethan-1-one
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CAS Number: 61326-03-2
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Molecular Formula: C₁₃H₁₂O
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Molecular Weight: 184.24 g/mol
The naphthalene core is a prevalent motif in medicinal chemistry, appearing in numerous FDA-approved drugs such as Naproxen, Propranolol, and Bedaquiline.[1] The cytotoxic nature of naphthalene metabolites has been extensively explored, making its derivatives valuable scaffolds in the development of novel therapeutics across a range of conditions including cancer, microbial infections, and inflammation.[1][2] Therefore, understanding the properties of specific isomers like 1-(7-methylnaphthalen-1-yl)ethan-1-one is crucial for designing new bioactive molecules.
Physicochemical Properties
Direct experimental data for this specific isomer is not widely published. However, its properties can be reliably extrapolated from its parent compound, 1-acetylnaphthalene, and other methylated isomers. The data presented below is a synthesis of known values for analogous compounds and theoretical predictions.
| Property | Value / Description | Rationale & Comparative Insights |
| Physical State | Expected to be a solid at room temperature. | The parent compound, 1-acetylnaphthalene, is a liquid, but the addition of a methyl group, as seen in the isomer 1-(4-methylnaphthalen-1-yl)ethan-1-one (m.p. 39°C), tends to increase the melting point due to improved crystal lattice packing.[3] |
| Appearance | White to light yellow crystalline solid. | Naphthalene derivatives are typically colorless or pale yellow.[4] |
| Boiling Point | ~240 - 245 °C | Isomeric methylnaphthalenes and related ketones have boiling points in this range.[4][5] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, chloroform). | The hydrophobic naphthalene ring dominates the molecule's polarity, making it insoluble in water.[6] |
| Flash Point | ~82 °C | Based on the flash point of 1-methylnaphthalene, indicating it is a combustible material.[5][7] |
Analytical Characterization: A Spectroscopic Roadmap
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. Below is a detailed prediction of the key spectral features for 1-(7-methylnaphthalen-1-yl)ethan-1-one, grounded in the established principles of NMR, MS, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is the most informative tool for confirming the substitution pattern. The predicted signals in a typical solvent like CDCl₃ are:
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δ ~2.7 ppm (singlet, 3H): This signal corresponds to the three protons of the acetyl group (–COCH₃). Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.
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δ ~2.5 ppm (singlet, 3H): This singlet arises from the three protons of the methyl group at the 7-position (Ar-CH₃).
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δ ~7.4-8.5 ppm (multiplet, 6H): This complex region contains the signals for the six aromatic protons on the naphthalene ring. The exact chemical shifts and coupling patterns are influenced by the electronic effects of both the acetyl and methyl substituents. Protons closest to the electron-withdrawing acetyl group (e.g., the proton at the 8-position) will be the most downfield.
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¹³C NMR: The carbon spectrum complements the ¹H NMR by identifying all unique carbon environments.
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δ ~198-202 ppm: The signal for the carbonyl carbon (C=O) of the acetyl group, which characteristically appears far downfield.
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δ ~124-138 ppm: A series of signals corresponding to the ten carbons of the naphthalene ring. Carbons directly attached to substituents (C1 and C7) and those in electron-rich or electron-poor environments will have distinct shifts.
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δ ~25-30 ppm: The signal for the acetyl methyl carbon (–COCH₃).
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δ ~21-23 ppm: The signal for the aromatic methyl carbon (Ar-CH₃).
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
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Molecular Ion (M⁺): A prominent peak is expected at m/z = 184.24 , corresponding to the molecular weight of C₁₃H₁₂O.
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Key Fragmentation: The most characteristic fragmentation is the loss of the methyl group from the acetyl moiety, resulting in a stable acylium ion.
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m/z = 169: This peak corresponds to the [M-CH₃]⁺ fragment.
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m/z = 141: A subsequent loss of carbon monoxide (CO) from the acylium ion gives the [M-CH₃-CO]⁺ fragment, corresponding to the methylnaphthalene cation. This fragmentation pathway is characteristic of aryl ketones.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
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~1670-1690 cm⁻¹ (Strong): A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of an aryl ketone. Conjugation with the naphthalene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
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~3000-3100 cm⁻¹ (Medium): Absorption bands corresponding to the C-H stretching vibrations of the aromatic naphthalene ring.
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~2850-2960 cm⁻¹ (Weak to Medium): Bands corresponding to the aliphatic C-H stretching of the two methyl groups.
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~1500-1600 cm⁻¹ (Multiple bands): C=C stretching vibrations within the aromatic naphthalene ring.
Synthesis and Reactivity
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most direct and industrially relevant method for synthesizing 1-(7-methylnaphthalen-1-yl)ethan-1-one is the Friedel-Crafts acylation of 2-methylnaphthalene. This reaction involves the treatment of 2-methylnaphthalene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Causality of Experimental Design:
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Substrate Choice: 2-methylnaphthalene is the logical precursor, as it already contains the required methyl group at the correct relative position.
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Catalyst: AlCl₃ is a strong Lewis acid that coordinates with the acylating agent, generating a highly electrophilic acylium ion (CH₃CO⁺), which is necessary to overcome the aromatic stability of the naphthalene ring.
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Reaction Control: The reaction is typically run at low temperatures to control selectivity and prevent side reactions. Acylation of 2-methylnaphthalene can potentially occur at the C1 or C8 positions. The C1 position is generally favored due to steric and electronic factors, but separation of isomers via chromatography is often required for high purity.
Caption: Proposed workflow for the synthesis of 1-(7-methylnaphthalen-1-yl)ethan-1-one.
Step-by-Step Laboratory Protocol:
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Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath.
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Acylation: Acetyl chloride (1.1 eq) is added dropwise to the stirred suspension. After 15 minutes, a solution of 2-methylnaphthalene (1.0 eq) in dry DCM is added dropwise over 30 minutes, maintaining the temperature at 0°C.
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Reaction: The reaction mixture is stirred at 0°C for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.
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Workup: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred for 15 minutes.
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Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
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Isolation: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude material is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 1-(7-methylnaphthalen-1-yl)ethan-1-one isomer.
Applications in Drug Development and Research
The naphthalene scaffold is a privileged structure in medicinal chemistry due to its rigid, lipophilic nature, which facilitates binding to a variety of biological targets.[1] 1-(7-methylnaphthalen-1-yl)ethan-1-one serves as a versatile chemical intermediate for constructing more complex molecules.
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Scaffold for Bioactive Molecules: The ketone functional group is a synthetic handle that can be readily transformed into other functionalities (alcohols, amines, heterocycles) to build libraries of novel compounds for screening. For instance, condensation reactions can be used to synthesize chalcone derivatives, which are known to possess a wide range of biological activities.[8]
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Probe Development: Naphthalene derivatives are inherently fluorescent. This property can be exploited to develop chemical probes for studying biological systems.
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Material Science: Polycyclic aromatic hydrocarbons and their derivatives are foundational components in the development of organic semiconductors and other advanced materials.[9]
Safety, Handling, and Storage
As with any laboratory chemical, 1-(7-methylnaphthalen-1-yl)ethan-1-one should be handled with appropriate care. The following guidelines are based on safety data for closely related compounds like 1-methylnaphthalene.[5][10][11]
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Hazard Classification: Expected to be harmful if swallowed and toxic to aquatic life with long-lasting effects.[10][11] It is also classified as a combustible liquid.[5]
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[5][11] Handle in a well-ventilated area or a chemical fume hood.
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Handling: Avoid contact with skin, eyes, and clothing.[5] Keep away from heat, sparks, and open flames.[5] Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Store away from strong oxidizing agents.
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First Aid:
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